Oral Bioavailability in Preclinical Models: Salirasib vs. Intraperitoneal Baseline
Salirasib demonstrates high oral bioavailability, a critical differentiation point for in vivo experimental design compared to compounds requiring parenteral administration. In a pharmacokinetic study using an LC-MS/MS assay (detection limit: 3 ng/mL), oral administration of Salirasib (40 mg/kg in 0.5% aqueous CMC) to mice achieved 69.5% bioavailability relative to intraperitoneal (IP) administration (20 mg/kg) [1]. The plasma half-life (t1/2) was consistent across administration routes, ranging from 1.86 to 2.66 hours, with tmax of 1 hour [1]. This oral bioavailability eliminates the need for continuous infusion or repeated IP injections required for many Ras pathway inhibitors, directly impacting animal welfare considerations and experimental logistics.
| Evidence Dimension | Oral bioavailability relative to IP administration |
|---|---|
| Target Compound Data | 69.5% bioavailability (oral CMC suspension) |
| Comparator Or Baseline | IP administration (20 mg/kg) = 100% baseline |
| Quantified Difference | 69.5% absolute oral bioavailability; t1/2 = 1.86-2.66 h; tmax = 1 h |
| Conditions | Nude mice; LC-MS/MS assay; oral dose 40 mg/kg in 0.5% aqueous CMC; IP dose 20 mg/kg in PBS |
Why This Matters
Oral bioavailability enables chronic dosing regimens in preclinical tumor models without the stress and logistical burden of repeated parenteral administration, a key consideration for long-term efficacy studies.
- [1] Haklai R, Elad-Sfadia G, Egozi Y, Kloog Y. Orally administered FTS (salirasib) inhibits human pancreatic tumor growth in nude mice. Cancer Chemotherapy and Pharmacology. 2008;61(1):89-96. View Source
